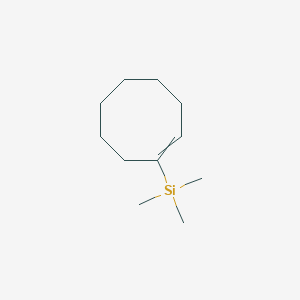
(Cyclooct-1-en-1-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclooct-1-en-1-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C11H22Si. It is characterized by a cyclooctene ring bonded to a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclooct-1-en-1-yl)(trimethyl)silane typically involves the reaction of cyclooctene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Cyclooctene+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(Cyclooct-1-en-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Cyclooct-1-en-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential use in modifying biological molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Industry: It is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of (Cyclooct-1-en-1-yl)(trimethyl)silane involves the interaction of the trimethylsilyl group with various molecular targets. The compound can act as a protecting group in organic synthesis, temporarily masking reactive sites on molecules to prevent unwanted reactions. The cyclooctene ring provides structural stability and can participate in ring-opening reactions under specific conditions.
Comparison with Similar Compounds
Similar Compounds
- (Cyclopent-1-en-1-yl)(trimethyl)silane
- (Cyclohex-1-en-1-yl)(trimethyl)silane
- (Cyclooct-1-en-1-yl)oxy(trimethyl)silane
Uniqueness
(Cyclooct-1-en-1-yl)(trimethyl)silane is unique due to its eight-membered ring structure, which imparts distinct chemical properties compared to its five- and six-membered ring analogs. The presence of the trimethylsilyl group enhances its reactivity and versatility in various chemical reactions.
Properties
CAS No. |
52113-73-2 |
|---|---|
Molecular Formula |
C11H22Si |
Molecular Weight |
182.38 g/mol |
IUPAC Name |
cycloocten-1-yl(trimethyl)silane |
InChI |
InChI=1S/C11H22Si/c1-12(2,3)11-9-7-5-4-6-8-10-11/h9H,4-8,10H2,1-3H3 |
InChI Key |
WPCVDEADIYWQFG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)
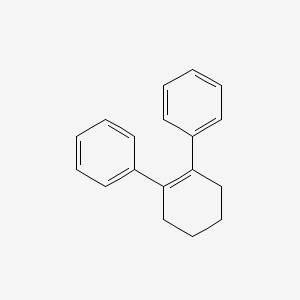
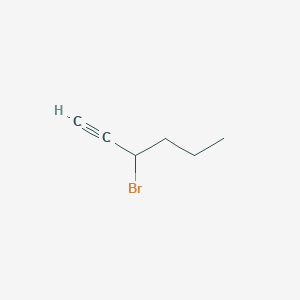
![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)
![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)
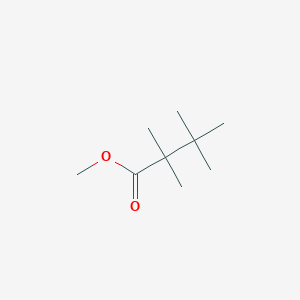
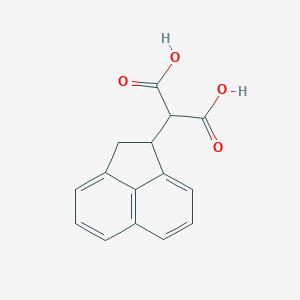



![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
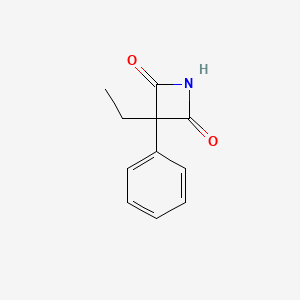
![2-Chloro-N-(2,6-diethylphenyl)-N-{2-[(prop-2-en-1-yl)oxy]ethyl}acetamide](/img/structure/B14662028.png)
